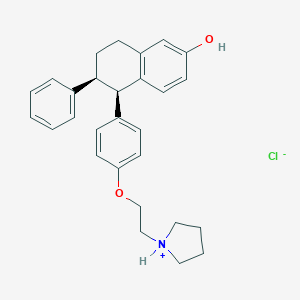

Lasofoxifene hydrochloride

Beschreibung

Evolution and Classification of Selective Estrogen Receptor Modulators

The classification of SERMs can be based on their chemical structure, which often mimics the 17β-estradiol template, and the nature of their side chains. nih.gov These structural variations are critical in determining their interaction with the estrogen receptor and their subsequent biological activity.

Generations of SERMs:

| Generation | Representative Compounds | Key Characteristics |

| First | Tamoxifen (B1202), Clomiphene | Pioneering SERMs, demonstrated tissue-selective estrogenic and antiestrogenic effects. wikipedia.org |

| Second | Raloxifene (B1678788) | Developed to improve upon the safety profile of first-generation SERMs, particularly regarding uterine effects. wikipedia.org |

| Third | Lasofoxifene (B133805), Bazedoxifene (B195308) | Aimed for enhanced potency, bioavailability, and a more favorable balance of agonist and antagonist activities across different tissues. nih.govdrugbank.com |

Lasofoxifene emerged from the pursuit of a SERM with improved oral bioavailability and greater potency compared to its predecessors. portico.org

Core Principles of Estrogen Receptor Biology and Ligand Interactions

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors belonging to the nuclear receptor superfamily. nih.gov These receptors are distributed differently throughout the body's tissues, which is a key factor in the tissue-selective action of SERMs. nih.gov

The binding of a ligand, such as an estrogen or a SERM, to the ligand-binding domain (LBD) of the estrogen receptor is a critical initiating event. nih.gov This interaction triggers a conformational change in the receptor protein. In the absence of a ligand, the ER is typically located in the cytoplasm. wikipedia.org Upon ligand binding, the receptor translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs). wikipedia.orgbmbreports.org

The nature of the ligand determines the final conformation of the receptor complex. Agonist binding facilitates the recruitment of coactivator proteins, leading to gene transcription. nih.gov Conversely, antagonist binding recruits corepressor proteins, which inhibit gene transcription. nih.gov The unique three-dimensional structure of a SERM allows it to induce a distinct receptor conformation that can be recognized differently by co-regulators in various cell types, leading to its tissue-specific effects. narod.ru

Crystallographic analysis of the ERα ligand-binding domain complexed with lasofoxifene reveals that, like other SERMs, it displaces the C-terminal AF-2 helix. nih.gov This displacement prevents the binding of coactivator proteins, which is a hallmark of its antagonistic action in certain tissues. nih.gov The interaction of lasofoxifene with the receptor is potent, with an IC50 for ERα that is comparable to that of estradiol (B170435). wikipedia.org

Lasofoxifene's mechanism involves mimicking the effects of estradiol with varying agonist and antagonist actions in different ER-expressing tissues. nih.gov In bone tissue, it acts as an agonist, which is beneficial for preventing bone loss. patsnap.com In contrast, it acts as an antagonist in breast and uterine tissue, which can inhibit the growth of estrogen-dependent cancers. nih.govpatsnap.com

Research Findings

Preclinical and clinical studies have demonstrated the efficacy of lasofoxifene. In ovariectomized rat models, lasofoxifene was shown to prevent bone loss with greater potency than raloxifene. portico.org Clinical trials in postmenopausal women have shown that lasofoxifene can increase bone mineral density (BMD) at the lumbar spine and hip. nih.govnih.gov

A significant finding from a large clinical trial was the reduction in the risk of both vertebral and nonvertebral fractures in postmenopausal women with osteoporosis. nih.gov Furthermore, studies have indicated a substantial reduction in the incidence of ER-positive breast cancer with lasofoxifene treatment. nih.govwikipedia.org

Comparative studies have shown that lasofoxifene can lead to greater reductions in LDL cholesterol compared to both placebo and raloxifene. portico.orgnih.gov

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWYWKVSAHDQRB-HBYDGSNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171036 | |

| Record name | Lasofoxifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180915-85-9 | |

| Record name | Lasofoxifene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180915859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASOFOXIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY1KQM2MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Lasofoxifene Hydrochloride

Historical Development of Lasofoxifene (B133805) Synthetic Pathways

The journey to synthesize Lasofoxifene has seen several methodological shifts. Initial synthetic routes often relied on multi-step sequences. A notable early approach started from 3-methoxyacetophenone and 4-(2-pyrrolidinoethoxy)bromobenzene to form the key intermediate, Nafoxidene hydrochloride. google.com Another patented six-stage synthesis began with 2-bromo-5-methoxytoluene and 4-benzyloxybenzonitrile. google.com

A significant portion of the early synthetic work for Lasofoxifene utilized Nafoxidine or its derivatives as precursors. researchgate.nettandfonline.com One of the pioneering methods involved the dehydration of a tertiary alcohol, which was itself obtained through a Grignard reaction of 6-methoxy-2-phenyl-1-tetralone. researchgate.nettandfonline.com Later improvements by researchers at Pfizer introduced a Suzuki reaction to append the aromatic nucleus at the 2-position of 1-aryl-2-bromo-3,4-dihydronaphthalene. researchgate.net

A key transformation in these historical pathways is the reduction of the double bond in the 5,6-position of Nafoxidene hydrochloride, which yields a mixture of cis diastereomers. google.com The desired (-)-cis-(5R,6S) isomer, Lasofoxifene, is then obtained through resolution with D-tartaric acid and subsequent crystallization. google.com

Contemporary Advanced Synthetic Strategies

More recent synthetic endeavors have focused on increasing efficiency and conciseness. These modern strategies often employ powerful catalytic reactions to construct the core structure of Lasofoxifene in fewer steps.

A significant advancement in Lasofoxifene synthesis has been the application of a Lewis acid-mediated three-component coupling reaction. nih.govoup.comoup.com This one-pot reaction brings together an aromatic aldehyde, an allylsilane, and an aromatic nucleophile. oup.com Specifically, for Lasofoxifene, 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole (B1667542) are reacted in the presence of hafnium tetrachloride (HfCl4). oup.comoup.com This reaction efficiently generates a 3,4,4-triaryl-1-butene intermediate, which contains the fundamental carbon skeleton of Lasofoxifene. nih.govoup.com

The subsequent steps involve an iodocarbocyclization of this intermediate, followed by the elimination of hydrogen iodide to create the olefinic bond. nih.gov A final base-induced migration of the double bond affords a dihydronaphthalene structure, a common precursor for both Lasofoxifene and Nafoxidine. nih.govoup.com This approach represents a highly convergent and efficient route to the core structure.

Nafoxidine continues to be a pivotal intermediate in many modern synthetic routes to Lasofoxifene. researchgate.nettandfonline.com An efficient two-step catalytic approach to Nafoxidine has been developed, starting from the readily available 6-methoxy-3,4-dihydronaphthalen-1(2H)-one. nih.gov The first step involves a palladium-catalyzed α-arylation with chlorobenzene, which proceeds with a low catalyst loading to yield 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one in high yield. nih.gov

The second step is a cerium trichloride-promoted reaction with (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium, which is generated in situ from the corresponding aryl bromide and n-butyllithium. nih.gov This addition reaction furnishes Nafoxidine in good yield. nih.gov The conversion of Nafoxidine to Lasofoxifene is then typically achieved through hydrogenation of the double bond. researchgate.nettandfonline.comgoogle.com For instance, hydrogenation using a palladium on carbon (Pd/C) catalyst in a mixture of ethanol (B145695) and methanol (B129727) effectively reduces the double bond to yield the cis-diastereomer of Lasofoxifene. researchgate.nettandfonline.comgoogle.com

Another patented method for synthesizing the Lasofoxifene precursor, Nafoxidine, involves reacting 6-methoxy-2-phenyl-1-tetralone with perfluorobutanesulfonyl fluoride (B91410) to generate a sulfonate intermediate. google.com This intermediate then undergoes a coupling reaction with a pyrrolidine-containing compound in the presence of copper and iron catalysts to produce Nafoxidine. google.com

Stereochemical Considerations in Lasofoxifene Synthesis

The biological activity of Lasofoxifene is critically dependent on its stereochemistry, with the (5R,6S)-cis isomer being the pharmacologically active form. google.com Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

In synthetic routes proceeding via Nafoxidine, the hydrogenation of the dihydronaphthalene ring is a key stereochemistry-determining step. This reduction typically leads to a mixture of cis and trans diastereomers, with the cis isomer being the desired product for conversion to Lasofoxifene. google.com The alkylation route, on the other hand, is noted for ensuring cis-stereochemistry through the use of rigid tetrahydronaphthalene intermediates.

The three-component coupling reaction also presents stereochemical considerations, as the initial coupling can produce a mixture of syn- and anti-diastereomers of the 3,4,4-triaryl-1-butene intermediate. nih.gov The subsequent cyclization and elimination steps then lead to the final dihydronaphthalene core. The final resolution of the racemic cis-Lasofoxifene is often accomplished by forming a salt with a chiral acid, such as D-tartaric acid, which allows for the selective crystallization of the desired (5R,6S)-enantiomer. google.com

Rational Design and Synthesis of Lasofoxifene Derivatives

The development of Lasofoxifene has spurred further research into the synthesis of its derivatives, with the goal of fine-tuning its biological activity. These efforts have primarily focused on modifications to the naphthalene (B1677914) and pyrrolidine (B122466) moieties.

Researchers have explored the impact of structural modifications on the interaction of Lasofoxifene derivatives with the estrogen receptor. For instance, a series of derivatives with stereospecific methyl groups at the 2 and 3 positions of the pyrrolidine ring have been synthesized. nih.govelifesciences.org These modifications were found to influence the cellular accumulation of the estrogen receptor alpha (ERα). nih.govelifesciences.org Specifically, a derivative with a 3R-methylpyrrolidine exhibited SERD-like (Selective Estrogen Receptor Degrader) properties, while a derivative with a 2S-methylpyrrolidine showed a SERM-like profile. nih.govelifesciences.org

The synthesis of these analogs often involves a multi-step sequence starting from precursors like 4-bromophenol, which is elaborated to introduce the benzyloxyethoxy side chain. elifesciences.org The modified pyrrolidine ring is then introduced at a later stage. High-resolution X-ray crystallography has been instrumental in understanding how these structural changes affect the binding of the derivatives to the ERα ligand-binding domain. elifesciences.org

Other research has focused on creating derivatives with altered substitution patterns on the naphthalene ring system. For example, the synthesis of raloxifene (B1678788) analogues, which share a similar structural framework, has involved the introduction of various substituents at the C6 position of the benzothiophene (B83047) core to probe the structure-activity relationship. nih.gov These synthetic strategies often employ Friedel-Crafts acylation and conjugate addition reactions to build the desired molecular architecture. nih.gov

Chemical Scaffold Manipulation for Differential Selective Estrogen Receptor Modulator and Degrader Profiles

The classification of estrogen receptor alpha (ERα) antagonists is largely based on their distinct mechanisms of action, particularly their effects on the cellular fate of the ERα protein. Selective Estrogen Receptor Modulators (SERMs) typically bind to ERα and induce a stable antagonist conformation, which can extend the cellular lifetime and accumulation of the receptor. elifesciences.orgnih.gov In contrast, Selective Estrogen Receptor Degraders (SERDs) are pure antagonists that bind to ERα and promote its ubiquitination and subsequent proteasomal degradation, thereby reducing its cellular levels. elifesciences.orgelifesciences.orgmdpi.com The ability to rationally design and synthesize compounds that can selectively elicit either a SERM or SERD profile from a single chemical backbone is a significant area of research, offering the potential to fine-tune therapeutic activity.

Recent research has focused on the chemical manipulation of the lasofoxifene scaffold to create derivatives with differential SERM and SERD characteristics. elifesciences.orgnih.gov A pivotal study involved the development of a series of novel methylpyrrolidine lasofoxifene derivatives designed to modulate ERα cellular accumulation while maintaining the parent drug's antagonistic properties. elifesciences.orgnih.gov This approach provides a unique platform to investigate the relationship between receptor stability, transcriptional antagonism, and anti-proliferative effects, especially in the context of clinically relevant ESR1 mutations like Y537S and D538G, which confer resistance to some endocrine therapies. elifesciences.orgnih.govproteopedia.org

These stereospecific derivatives of lasofoxifene were evaluated alongside a panel of other antiestrogens in live-cell assays to quantify their impact on ERα accumulation and lifetime. nih.govbiorxiv.org The findings revealed that subtle chemical modifications to the lasofoxifene scaffold could indeed tune the cellular lifetime of ERα, resulting in compounds with profiles that were either more SERM-like (promoting ERα stabilization) or closer to SERD-like (promoting ERα degradation). elifesciences.orgnih.gov

Interactive Table: Impact of Lasofoxifene Derivatives on ERα Profile

| Compound/Class | Key Structural Feature | Effect on ERα Cellular Accumulation | Resulting Profile |

| SERMs (e.g., 4-OHT) | Triphenylethylene (B188826) | Increased | SERM |

| SERDs (e.g., Fulvestrant) | Steroidal with side chain | Decreased | SERD |

| Lasofoxifene (Parent) | Tetrahydronaphthalene | Weak degradation/stabilization | SERM/SERD intermediate |

| Methylpyrrolidine Lasofoxifene Derivatives | Methyl additions to pyrrolidine ring | Varied (Increased or Decreased) | Tunable (SERM-like or SERD-like) |

High-resolution X-ray crystallography studies of the ERα ligand-binding domain (LBD) in complex with these methylated lasofoxifene derivatives provided critical structural insights. elifesciences.orgelifesciences.orgnih.gov The results indicated that the most potent transcriptional suppression in breast cancer cells, including those with the Y537S ESR1 mutation, was achieved by molecules that stabilized a highly buried antagonist conformation of helix 12 of the ERα LBD. elifesciences.orgnih.gov

Molecular Pharmacology and Estrogen Receptor Interactions of Lasofoxifene Hydrochloride

Estrogen Receptor Binding Affinity and Subtype Selectivity

Lasofoxifene (B133805) demonstrates a high binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). drugbank.comnih.govtandfonline.com This interaction is fundamental to its mechanism of action, allowing it to modulate estrogenic activity in various tissues. drugbank.comnih.gov

High-Affinity Binding to Estrogen Receptor Alpha (ERα)

Lasofoxifene binds to human ERα with high affinity. portico.orgtandfonline.com Research indicates that its binding affinity for ERα is comparable to that of the endogenous ligand, estradiol (B170435). tandfonline.comnih.govtandfonline.com This strong interaction allows it to effectively compete with estradiol and modulate the receptor's activity.

High-Affinity Binding to Estrogen Receptor Beta (ERβ)

Similarly, lasofoxifene exhibits high-affinity binding to human ERβ. portico.orgdrugbank.comtandfonline.com The binding affinity of lasofoxifene for ERβ is also reported to be similar to that of estradiol. portico.orgtandfonline.com The ability to bind to both ER subtypes contributes to its complex pharmacological profile across different tissues. tandfonline.comnih.gov

Comparative Analysis of Binding Characteristics with Endogenous Ligands and Other SERMs

The binding affinity of lasofoxifene for estrogen receptors, particularly ERα, is notably high when compared to other well-known SERMs. Its half-inhibition concentration (IC50) for ERα is approximately 1.5 nM, which is similar to estradiol's 4.8 nM. portico.orgtandfonline.comtandfonline.com This affinity is reported to be at least 10-fold higher than that of raloxifene (B1678788) and tamoxifen (B1202). nih.govportico.orgtandfonline.comwikipedia.org This enhanced binding potency is a distinguishing feature of lasofoxifene. nih.gov

| Compound | Receptor | Binding Affinity (IC50, nM) |

| Lasofoxifene | ERα | 1.5 tandfonline.comtandfonline.com |

| Estradiol | ERα | 4.8 tandfonline.comtandfonline.com |

| Raloxifene | ERα | >15 (Implied >10x Lasofoxifene) tandfonline.comtandfonline.com |

| Tamoxifen | ERα | >15 (Implied >10x Lasofoxifene) tandfonline.comtandfonline.comwikipedia.org |

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value corresponds to a higher binding affinity.

Ligand-Induced Estrogen Receptor Conformation and Dynamics

The binding of lasofoxifene to an estrogen receptor induces specific conformational changes in the receptor protein. This is a critical step that dictates whether the compound will act as an agonist, stimulating estrogen-like effects, or as an antagonist, blocking them. The resulting tissue-specific effects are a hallmark of SERMs. patsnap.comnih.gov

Elucidation of Agonistic and Antagonistic Modulatory Effects Across Target Tissues

Lasofoxifene exhibits a distinct pattern of tissue-specific effects, acting as an estrogen agonist in some tissues and an antagonist in others. nih.govpatsnap.comdrugbank.com

Bone: In bone tissue, lasofoxifene acts as an estrogen agonist. patsnap.com It mimics the beneficial effects of estrogen by decreasing bone resorption and turnover, which helps to preserve bone mineral density. europa.eupatsnap.com Studies in ovariectomized rats have shown that lasofoxifene's protective effects on bone are comparable to those of estradiol, indicating it is a full estrogen agonist in this tissue. dovepress.com This agonistic activity involves modulating the RANKL/RANK/osteoprotegerin signaling pathway to reduce the lifespan and activity of osteoclasts, the cells responsible for bone breakdown.

Breast Tissue: In contrast to its effects on bone, lasofoxifene functions as an estrogen antagonist in breast tissue. europa.eupatsnap.com It inhibits the proliferation of estrogen receptor-positive breast cancer cells by blocking estrogen-driven signaling pathways. pnas.org This antagonistic action is crucial for its potential role in reducing the risk of estrogen receptor-positive breast cancer. drugbank.com

Uterus: Lasofoxifene acts as an antagonist in the uterus. drugbank.com However, some studies using human endometrial cells (Ishikawa) have shown it can have partial agonist effects. pnas.org

Vagina: Clinical data suggests that lasofoxifene can have estrogenic effects on the vagina, helping to alleviate symptoms of vaginal atrophy. patsnap.comdrugbank.com

Impact on Estrogen Receptor Alpha Helix 12 Conformation

The specific agonistic or antagonistic effect of a SERM is structurally determined by the final conformation it induces in the ligand-binding domain (LBD) of the estrogen receptor, particularly the positioning of the C-terminal helix, known as Activation Function-2 (AF-2) or helix 12. nih.govnih.gov

When an agonist like estradiol binds, helix 12 folds over the ligand-binding pocket, creating a surface that recruits coactivator proteins, leading to gene transcription. nih.gov

In contrast, when an antagonist like lasofoxifene binds, it repositions helix 12. nih.govrcsb.org X-ray crystallography studies have shown that lasofoxifene displaces helix 12 from its agonist position, sterically hindering the binding of coactivator proteins. nih.govrcsb.org Instead, the receptor surface becomes more amenable to binding corepressor proteins. Lasofoxifene achieves this by occupying the space normally filled by a key amino acid residue (Leu 540) and by altering the conformation of residues in helix 11. nih.govrcsb.org This stabilization of an antagonist conformation of the ERα LBD is key to its antiestrogenic effects in tissues like the breast. researchgate.netspringermedizin.de Studies have shown that molecules that promote a highly buried helix 12 antagonist conformation lead to the greatest suppression of transcriptional activity. elifesciences.orgbiorxiv.orgnih.gov

Estrogen Receptor Alpha Cellular Lifetime and Accumulation Dynamics

The interaction of Lasofoxifene hydrochloride with Estrogen Receptor Alpha (ERα) significantly influences the receptor's lifecycle within the cell, particularly its stability, degradation, and accumulation. These dynamics are central to its function as a Selective Estrogen Receptor Modulator (SERM).

Modulation of ERα Protein Stability and Degradation Pathways

Lasofoxifene, characteristic of the SERM class, modulates ERα protein levels primarily through stabilization rather than degradation. Unlike Selective Estrogen Receptor Degraders/Downregulators (SERDs) such as fulvestrant (B1683766), which actively promote the ubiquitination and subsequent proteasomal degradation of ERα, SERMs like lasofoxifene induce a stable antagonist conformation that enhances the receptor's nuclear lifetime. nih.govelifesciences.org This stabilization contrasts with the natural ligand estradiol (E2), which, upon binding, reduces the half-life of ERα to a few hours to facilitate normal protein turnover. frontiersin.org In its unliganded state, ERα is typically very stable. frontiersin.org

| Ligand Class | Example Compound | Effect on ERα Cellular Lifetime | Primary Degradation Pathway Interaction |

|---|---|---|---|

| Agonist | Estradiol (E2) | Decreases half-life (to ~3-5 hours) frontiersin.org | Promotes ligand-induced turnover frontiersin.org |

| SERM | Lasofoxifene, Tamoxifen | Extends/Enhances nuclear lifetime nih.govelifesciences.org | Induces a stable antagonist conformation, does not actively promote degradation nih.govelifesciences.orgnih.gov |

| SERD | Fulvestrant | Reduces cellular lifetime/accumulation nih.govelifesciences.org | Induces ubiquitination and proteasomal degradation nih.govelifesciences.orgfrontiersin.org |

Transcriptional Regulation and Estrogen-Responsive Gene Modulation by Lasofoxifene Hydrochloride

Lasofoxifene exerts its effects by directly intervening in the transcriptional machinery regulated by ERα. It acts as an antagonist in key tissues like the breast and uterus by reprogramming the receptor's transcriptional output. drugbank.com

Inhibition of Estrogen-Mediated Downstream Gene Transcription

Lasofoxifene effectively suppresses estrogen-driven signaling pathways by inhibiting the transcription of downstream target genes. drugbank.com This inhibition is achieved by binding to ERα and preventing it from adopting an active conformation, which is necessary for initiating gene expression. drugbank.comgoogle.com This antagonistic activity has been demonstrated in breast cancer cell lines, including those harboring constitutively active ERα mutations, where lasofoxifene inhibits the transcriptional activity of the mutant receptors in a dose-dependent manner. google.com The efficacy of lasofoxifene's transcriptional repression appears to be a primary driver of its anti-tumoral response, potentially more so than any effects on receptor degradation levels. biorxiv.org The mechanism for this inhibition involves preventing the ERα from effectively binding to EREs in the regulatory regions of target genes. nih.gov

Differential Recruitment of Coactivator and Corepressor Complexes

The transcriptional activity of ERα is governed by its interaction with large protein complexes known as coactivators and corepressors. bioscientifica.comoup.com In the presence of an agonist like estradiol, ERα adopts a conformation that facilitates the recruitment of coactivator complexes, which then promote gene transcription. oup.com

SERMs and SERDs, including lasofoxifene, function by inducing a distinct conformational change in the ERα ligand-binding domain (LBD). nih.govelifesciences.org This altered structure sterically hinders the binding of coactivators to a critical surface on the receptor known as the Activation Function-2 (AF-2) cleft. nih.govelifesciences.org By blocking coactivator recruitment, lasofoxifene prevents the assembly of a transcriptionally active complex.

Furthermore, the antagonist-bound conformation may enhance the recruitment of corepressor complexes, such as those containing NCoR (Nuclear Receptor Corepressor) or SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors). elifesciences.orgnih.govimrpress.com These corepressor complexes actively repress gene expression, often through enzymes like histone deacetylases. nih.gov It has been suggested that lasofoxifene's interaction within the LBD may neutralize the charge of a key residue (Asp 351), a modification that could enhance the recruitment of corepressor proteins and thereby strengthen its antagonistic effect. nih.gov The tissue-specific balance between available coactivators and corepressors is thought to be a key determinant of the mixed agonist/antagonist profile of SERMs. nih.gov

Interactions with Non-Estrogen Receptor Systems

While the primary pharmacological actions of lasofoxifene are mediated through its interaction with estrogen receptors, emerging research has identified that it also interacts with other receptor systems, indicating a broader mechanism of action. nih.govdrugbank.com This section explores the investigation into lasofoxifene's effects on the Cannabinoid Receptor 2.

Investigation of Cannabinoid Receptor 2 (CB2) Inverse Agonism

Recent scientific inquiry has revealed that the Cannabinoid Receptor 2 (CB2) is a novel target for lasofoxifene, which acts as an inverse agonist at this receptor. nih.govnih.govcaymanchem.com This discovery was prompted by earlier findings that other selective estrogen receptor modulators (SERMs), such as raloxifene, also exhibit inverse agonism at the CB2 receptor. nih.govlouisville.edu

Research has demonstrated that lasofoxifene can bind to the human CB2 receptor. nih.gov Competitive radioligand binding assays were conducted using membranes from HEK293 cells engineered to express the CB2 receptor. nih.gov In these assays, lasofoxifene competed with the potent cannabinoid agonist [³H]CP-55,940 for binding to the CB2 receptor in a concentration-dependent manner. nih.govnih.govlouisville.edu This indicates a specific binding interaction between lasofoxifene and the CB2 receptor. nih.gov

Functionally, lasofoxifene has been shown to act as an inverse agonist. nih.govdrugbank.com In cell-based assays, lasofoxifene enhanced forskolin-stimulated cyclic AMP (cAMP) accumulation in a concentration-dependent manner in cells expressing the CB2 receptor. nih.govnih.govlouisville.edu Since CB2 receptors typically couple to G-proteins that inhibit adenylyl cyclase, an increase in cAMP levels upon ligand binding is characteristic of inverse agonism. nih.govfrontiersin.org

Furthermore, studies have characterized the nature of this interaction as most likely competitive. nih.govnih.gov Pretreatment with lasofoxifene caused parallel, rightward shifts in the concentration-response curves of several cannabinoid agonists, including CP-55,940, HU-210, and WIN55,212-2, without altering their maximum efficacy. nih.govnih.gov This antagonistic effect is a hallmark of competitive antagonism at the receptor. nih.gov

The discovery of lasofoxifene as a CB2 inverse agonist suggests a novel mechanism that may contribute to its known therapeutic effects, particularly in bone metabolism, as the CB2 receptor is involved in regulating bone cell function. nih.govdrugbank.com This finding also opens up the potential for repurposing third-generation SERMs for new therapeutic applications where the CB2 receptor is a target. nih.govnih.gov

Table 1: Research Findings on Lasofoxifene and CB2 Receptor Interaction

| Assay Type | Key Finding | Implication | Reference |

|---|---|---|---|

| Competitive Radioligand Binding | Lasofoxifene competes with [³H]CP-55,940 for binding to the CB2 receptor in a concentration-dependent manner. | Demonstrates specific binding of lasofoxifene to the CB2 receptor. | nih.gov |

| cAMP Accumulation Assay | Lasofoxifene concentration-dependently increases forskolin-stimulated cAMP levels in CB2-expressing cells. | Indicates that lasofoxifene acts as an inverse agonist at the CB2 receptor. | nih.gov |

| Cannabinoid Agonist Challenge | Lasofoxifene causes a rightward, parallel shift in the concentration-response curves of CB2 agonists (CP-55,940, HU-210, WIN55,212-2) without changing their maximal effect. | Suggests a competitive mode of antagonism at the CB2 receptor. | nih.gov |

Preclinical Pharmacokinetics and Biotransformation of Lasofoxifene Hydrochloride

Absorption Characteristics in Preclinical Animal Models

Lasofoxifene (B133805), a third-generation selective estrogen receptor modulator (SERM), demonstrates a significantly improved oral bioavailability in preclinical models compared to earlier generation SERMs such as raloxifene (B1678788) and tamoxifen (B1202). nih.govresearchgate.netnih.gov This enhanced bioavailability is largely attributed to its chemical structure, specifically its nonpolar tetrahydronaphthalene component, which confers increased resistance to intestinal glucuronidation, a primary metabolic pathway that limits the systemic absorption of other SERMs. nih.govdrugbank.com

In a comparative study in rats, lasofoxifene exhibited an oral bioavailability of 62%. drugbank.comsmolecule.com This stands in stark contrast to other SERMs, which are known to have considerably lower bioavailability due to extensive first-pass metabolism. nih.gov For instance, raloxifene's oral bioavailability in humans is only about 2% because it is extensively glucuronidated during its first pass through the liver and intestine. nih.gov The structural distinction of lasofoxifene from first- and second-generation SERMs allows it to bypass this extensive presystemic clearance, leading to higher plasma concentrations and greater in vivo potency. nih.govresearchgate.net

| Compound | Class | Oral Bioavailability (Preclinical/Clinical) | Key Factor Influencing Bioavailability |

|---|---|---|---|

| Lasofoxifene | Third-Generation SERM (Naphthalene-derivative) | 62% (in rats) drugbank.comsmolecule.com | High resistance to intestinal glucuronidation. nih.gov |

| Raloxifene | Second-Generation SERM (Benzothiophene) | ~2% (in humans) nih.gov | Extensive first-pass glucuronidation in the intestine and liver. nih.gov |

| Tamoxifen | First-Generation SERM (Triphenylethylene) | Well-absorbed, but undergoes extensive metabolism. | Subject to significant first-pass metabolism by CYP enzymes. |

Tissue Distribution Profile and Cellular Accumulation in Animal Models

Studies utilizing quantitative whole-body autoradioluminography in rats with radiolabeled [¹⁴C]lasofoxifene have provided detailed insights into its spatiotemporal distribution. nih.govnih.gov Following oral administration, lasofoxifene-related radioactivity was observed to distribute rapidly and widely throughout the body. nih.gov

Maximal concentrations of the radiolabeled compound were achieved in most tissues within one hour of administration. nih.gov The distribution was not uniform, with varying retention times across different organs. The half-life of radioactivity was longest in the uvea (124 hours), indicating significant retention in ocular tissues. Conversely, the shortest half-life was observed in the spleen (approximately 3 hours), suggesting rapid clearance from this organ. nih.gov This technique allows for a comprehensive visualization and quantification of the compound's penetration, accumulation, and retention in various tissues, which is critical for understanding its pharmacokinetic profile. nih.gov

Comprehensive Metabolic Pathways and Metabolite Identification

Lasofoxifene undergoes extensive metabolism in preclinical species, including rats and monkeys, with metabolites accounting for over 78% of the circulating radioactivity based on area-under-the-curve values. nih.gov Studies have identified as many as 22 distinct metabolites, indicating complex biotransformation pathways. nih.gov The primary metabolic transformations involve both Phase I oxidation and Phase II conjugation reactions. drugbank.comsmolecule.com

Phase I oxidative metabolism is a significant route for the biotransformation of lasofoxifene, accounting for nearly half of its total metabolism. drugbank.comsmolecule.com This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. mdpi.com

Specific isozymes responsible for the oxidative metabolism of lasofoxifene have been identified as CYP3A4 and CYP2D6. drugbank.comsmolecule.com These enzymes catalyze reactions such as hydroxylation on the tetraline ring and the attached aromatic ring, as well as oxidation of the pyrrolidine (B122466) ring. nih.gov The activity of these enzymes is crucial in forming intermediate metabolites that can then undergo further Phase II conjugation. nih.gov While CYP3A4 is a major enzyme for the metabolism of a vast number of drugs, CYP2D6 is also a key contributor, though its expression can be highly variable among individuals. mdpi.com

Phase II metabolism of lasofoxifene involves the direct conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. drugbank.comnih.gov The two principal Phase II pathways for lasofoxifene are glucuronidation and sulfation. drugbank.comsmolecule.comnih.gov

Glucuronidation is a major metabolic route catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.comsmolecule.com The glucuronidation of lasofoxifene is notable for its occurrence in both the liver and the intestine, which is a key factor in the bioavailability of SERMs. nih.govdrugbank.com Specific UGT isozymes have been identified as being responsible for this process.

Hepatic UGTs: UGT1A1, UGT1A3, UGT1A6, and UGT1A9. drugbank.comsmolecule.com

Intestinal (Extrahepatic) UGTs: UGT1A8 and UGT1A10. drugbank.comsmolecule.com

In addition to glucuronidation, direct conjugation with sulfuric acid (sulfation) has been identified as another key metabolic pathway for lasofoxifene. nih.gov In preclinical models, lasofoxifene and its glucuronide conjugate were found to be the major drug-related substances circulating in the plasma of both rats and monkeys. nih.gov

| Metabolic Phase | Pathway | Key Enzymes/Reactions | Location |

|---|---|---|---|

| Phase I | Oxidation | Cytochrome P450 3A4 (CYP3A4) drugbank.comsmolecule.com | Liver mdpi.com |

| Cytochrome P450 2D6 (CYP2D6) drugbank.comsmolecule.com | Liver mdpi.com | ||

| Phase II | Glucuronidation drugbank.comsmolecule.com | UGT1A1, UGT1A3, UGT1A6, UGT1A9 drugbank.comsmolecule.com | Liver drugbank.comsmolecule.com |

| UGT1A8, UGT1A10 drugbank.comsmolecule.com | Intestine drugbank.comsmolecule.com | ||

| Sulfation nih.gov | Sulfotransferases (SULTs) | Liver, Intestine |

Characterization and Identification of Major Circulating Metabolites

In preclinical studies involving rats and monkeys, the biotransformation of lasofoxifene hydrochloride results in several circulating metabolites. The primary metabolic pathways involve both Phase I oxidation and Phase II conjugation reactions.

Following oral administration of [¹⁴C]lasofoxifene, extensive metabolism was observed in both species. In rat plasma, unchanged lasofoxifene accounted for a significant portion of the circulating radioactivity. However, a number of metabolites were also identified. The major metabolic transformations included hydroxylation of the tetrahydronaphthalene ring system and the phenyl ring, as well as O-dealkylation of the pyrrolidine ethyl ether side chain. Subsequent glucuronidation of the parent compound and its hydroxylated metabolites represents a significant conjugation pathway.

Specifically, two catechol regioisomers of lasofoxifene are formed as primary oxidative metabolites, accounting for a substantial portion of the total metabolism. These catechols can be further metabolized through methylation or conjugation. The glucuronide conjugate of lasofoxifene was a prominent metabolite found in the plasma of both rats and monkeys. Other identified metabolites include the glucuronide of a hydroxylated version of the compound and methylated catechols.

The table below summarizes the major circulating metabolites of lasofoxifene identified in preclinical animal models.

| Metabolite ID | Description | Metabolic Pathway |

| M1 | Lasofoxifene Glucuronide | Phase II (Glucuronidation) |

| M2 | Hydroxy-lasofoxifene | Phase I (Hydroxylation) |

| M3 | Catechol Metabolite 1 | Phase I (Hydroxylation) |

| M4 | Catechol Metabolite 2 | Phase I (Hydroxylation) |

| M5 | Methylated Catechol | Phase II (Methylation) |

| M6 | Hydroxy-lasofoxifene Glucuronide | Phase I & II |

Species-Specific Qualitative and Quantitative Metabolic Differences (e.g., Rat vs. Monkey)

In rats, the metabolism of lasofoxifene is extensive. Following oral administration, a significant portion of the drug undergoes first-pass metabolism. The primary circulating entity in rat plasma is unchanged lasofoxifene, but various metabolites are present at considerable levels. Glucuronidation appears to be a more predominant pathway in rats compared to monkeys.

In monkeys, the metabolic clearance of lasofoxifene is less pronounced than in rats, leading to higher systemic exposure to the parent drug. While the same set of metabolites is generally observed, their relative proportions differ. For instance, the formation of catechol metabolites is a significant pathway in both species, but the subsequent methylation of these catechols may vary. The plasma concentrations of the parent drug are substantially higher in monkeys, indicating that this species may be a closer model to humans in terms of metabolic profile.

The following table provides a comparative overview of the quantitative metabolic differences between rats and monkeys.

| Parameter | Rat | Monkey |

| Primary Circulating Component | Unchanged Lasofoxifene & Metabolites | Unchanged Lasofoxifene |

| Extent of First-Pass Metabolism | High | Moderate |

| Predominant Conjugation Pathway | Glucuronidation | Glucuronidation |

| Systemic Exposure (AUC) of Parent Drug | Lower | Higher |

| Relative Abundance of Glucuronide Conjugates | Higher | Lower |

Excretion Pathways and Mass Balance Studies in Animal Models

Mass balance studies conducted in rats and monkeys using radiolabeled [¹⁴C]lasofoxifene have elucidated the primary routes of excretion for the compound and its metabolites.

In both species, the predominant route of elimination is via the feces, which is consistent with the extensive biliary excretion of the drug and its metabolites. Following a single oral dose of [¹⁴C]lasofoxifene to rats, the majority of the administered radioactivity was recovered in the feces, with a smaller fraction excreted in the urine. This suggests that both unchanged drug and its metabolites are cleared from the systemic circulation primarily through the liver and bile.

The table below summarizes the findings from mass balance studies in rats and monkeys.

| Excretion Route | Percentage of Recovered Radioactivity (Rat) | Percentage of Recovered Radioactivity (Monkey) |

| Feces | > 85% | > 90% |

| Urine | < 10% | < 5% |

| Total Recovery | ~95% | ~95% |

Preclinical Efficacy and Mechanistic Studies of Lasofoxifene Hydrochloride in Disease Models

Skeletal Tissue Modulation in Animal Models of Bone Loss

Preclinical studies in various animal models have established the bone-protective effects of lasofoxifene (B133805), highlighting its role as a potent agent in modulating skeletal tissue. portico.orgnih.gov Its action mimics the beneficial effects of estrogen on bone. drugbank.comnih.gov

Inhibition of Bone Turnover and Reduction of Bone Resorption

Studies in surgically postmenopausal cynomolgus monkeys also demonstrated that lasofoxifene reduced bone turnover rates, as observed in iliac bone biopsies, and prevented the expected increase in serum markers of bone resorption like CrossLaps. nih.gov The compound's ability to inhibit high bone turnover has also been established in male rat models of androgen deficiency. tandfonline.com

Prevention of Osteoporosis-Related Bone Loss in Ovariectomized Rodent Models

A primary finding from preclinical research is the consistent ability of lasofoxifene to prevent bone loss associated with estrogen deficiency. In both ovariectomized rat and mouse models, lasofoxifene treatment effectively protected against the loss of bone mass. portico.orgnih.gov Long-term studies, extending up to 52 weeks, have confirmed that lasofoxifene preserves trabecular bone content and density in OVX rats, preventing the significant skeletal deterioration seen in untreated control animals. oup.comoup.com

In these models, lasofoxifene was shown to completely prevent the decrease in bone mineral density in the femur as well as the loss of trabecular bone in the tibia and lumbar vertebrae. oup.comnih.gov This protective effect extends to models of inflammatory bone loss; in ovariectomized mice with collagen-induced arthritis, which mimics postmenopausal rheumatoid arthritis, lasofoxifene treatment protected against generalized bone loss. nih.gov These findings underscore the compound's robust efficacy in preventing osteoporosis-related bone loss in preclinical settings.

Effects on Bone Mineral Density and Biomechanical Bone Strength

Lasofoxifene treatment leads to significant improvements in both bone mineral density (BMD) and the mechanical strength of bone in animal models. In OVX rats, lasofoxifene prevented the decrease in femoral BMD. nih.gov Long-term studies using peripheral quantitative computerized tomography (pQCT) showed that lasofoxifene significantly prevented the loss of trabecular bone mineral content and density. oup.com

Crucially, these improvements in bone mass translate to enhanced bone strength. Biomechanical testing of lumbar vertebrae from OVX rats treated with lasofoxifene revealed significantly higher ultimate strength, energy, and toughness compared to untreated OVX controls, indicating a preservation of bone quality and resistance to fracture. oup.comoup.comnih.gov Similar positive effects on bone strength and its biomechanical properties, including stiffness and elastic modulus, have been observed in male rat models of age-related bone loss. tandfonline.comnih.gov While studies in surgically postmenopausal monkeys also showed an increase in vertebral and hip BMD with lasofoxifene, a significant effect on mechanical strength was not observed in that specific long-term study. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Ovariectomized (OVX) Rats (Long-term) | Significantly prevented loss in trabecular bone content and density. Significantly higher ultimate strength, energy, and toughness of lumbar vertebrae. | oup.com |

| Orchidectomized (ORX) Male Rats | Prevented decreases in total femoral BMD. | tandfonline.com |

| Aged Intact Male Rats | Completely prevented age-related decreases in bone mass and strength (ultimate strength, stiffness). | nih.gov |

| ORX Male Rats | Significantly higher distal femur BMD and maximal load compared to controls. | oup.com |

| Surgically Postmenopausal Monkeys | Increased vertebral and hip BMD. No significant difference in mechanical strength of lumbar vertebra or femur compared to controls after 24 months. | nih.gov |

Molecular Mechanisms of Action on the RANKL/RANK/Osteoprotegerin System

Lasofoxifene exerts its bone-protective effects by acting as an estrogen agonist in bone tissue. drugbank.com Its mechanism involves the modulation of the critical RANKL/RANK/osteoprotegerin (OPG) signaling pathway, which is a major regulator of osteoclast formation and activity. nih.govnih.gov Estrogen, and by extension lasofoxifene, is understood to influence this system to suppress bone resorption. nih.gov

The compound mimics the positive effects of estrogen by altering the balance of the RANKL/OPG system. drugbank.comnih.gov RANKL, expressed by osteoblasts and other cells, binds to its receptor RANK on osteoclast precursors, driving their differentiation and activation. OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thereby inhibiting osteoclastogenesis and bone resorption. dovepress.com By acting as an estrogen agonist on bone cells, lasofoxifene is thought to shift the balance in favor of OPG, leading to a reduction in the production and lifespan of osteoclasts and consequently, decreased bone resorption. drugbank.comnih.gov

Investigation of Synergistic Skeletal Effects with Anabolic Bone Agents

Preclinical studies have explored the potential for synergistic effects when combining the anti-resorptive action of lasofoxifene with bone-building (anabolic) agents. Research in OVX rats has shown that combining lasofoxifene with agents like prostaglandin (B15479496) E2, parathyroid hormone (PTH), or growth hormone secretagogues results in synergistic benefits for the skeleton. nih.gov

Specifically, a study involving the co-administration of lasofoxifene and human parathyroid hormone (hPTH) to OVX rats demonstrated enhanced efficacy. portico.org After four weeks, the combination treatment group exhibited total and trabecular BMD values that were 3–10% higher than those seen in the group receiving hPTH alone, suggesting that the concurrent use of an anti-resorptive like lasofoxifene can augment the bone-forming effects of an anabolic agent. portico.org

Efficacy in Male Animal Models of Bone Loss (Orchidectomy-Induced, Age-Related)

The skeletal benefits of lasofoxifene are not limited to female models of osteoporosis. Studies have demonstrated its efficacy in preventing bone loss in male rats due to either androgen deficiency (orchidectomy) or aging. nih.govnih.govoup.com In orchidectomized (ORX) rats, lasofoxifene treatment prevented bone loss by inhibiting the associated increase in bone turnover. portico.orgtandfonline.com

Long-term treatment (6 months) in aged, intact male rats showed that lasofoxifene could completely prevent age-related declines in bone mass, bone structure, and bone strength. nih.gov It effectively prevented the age-related increase in trabecular separation and eroded surfaces while preserving trabecular thickness. nih.gov These results indicate that lasofoxifene counteracts the increased bone resorption and turnover that occurs with aging in males. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| Orchidectomized (ORX) Male Rats (10-month-old) | Prevented bone loss by inhibiting the increase in bone turnover. Prevented decreases in femoral BMD. | portico.orgtandfonline.com |

| Aged Intact Male Rats (15-month-old) | Completely prevented age-related decreases in bone mass, bone structure, and bone strength. Inhibited increased bone resorption and turnover associated with aging. | nih.gov |

| ORX Male Rats (Adult) | Prevented bone loss by inhibiting bone turnover associated with aging and orchidectomy. | oup.com |

Mammary Gland and Breast Cancer Research in Preclinical Models

Lasofoxifene hydrochloride, a third-generation non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant preclinical activity in various models of breast cancer. nih.govdrugbank.com Its mechanism involves selective binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), where it exerts tissue-dependent agonist and antagonist effects. nih.gov In the mammary gland, it primarily acts as an antagonist, suppressing estrogen-driven signaling pathways that contribute to oncogenesis. nih.govdrugbank.com

Studies utilizing the N-nitroso-N-methylurea (NMU)-induced rat mammary tumor model have established the dual chemopreventive and chemotherapeutic efficacy of lasofoxifene. aacrjournals.org This model is particularly relevant as the induced tumors are often estrogen-dependent and share histopathological similarities with human breast cancers. aacrjournals.org

As a therapeutic agent for established tumors, lasofoxifene significantly inhibited tumor growth. aacrjournals.org A notable finding was that 40% of tumors in rats treated with the highest dose of lasofoxifene showed a regression of over 50%, a phenomenon not observed in the untreated control group. aacrjournals.org These findings underscore the potential of lasofoxifene in both preventing the development of mammary tumors and treating existing ones in preclinical settings. aacrjournals.orgresearchgate.net

Table 1: Chemopreventive Efficacy of Lasofoxifene vs. Tamoxifen (B1202) in NMU-induced Rat Mammary Tumor Model

| Treatment Group | Tumor Incidence Reduction | Total Tumor Number Reduction |

| Lasofoxifene (High Dose) | 75% | 90% |

| Tamoxifen (High Dose) | 75% | 90% |

| Data sourced from a study in the N-nitroso-N-methylurea-induced rat mammary tumor model. |

A significant challenge in endocrine therapy for estrogen receptor-positive (ER+) breast cancer is the development of resistance, often driven by acquired mutations in the estrogen receptor 1 gene (ESR1). The most common of these are the Y537S and D538G mutations, which lead to a constitutively active receptor. nih.govspringermedizin.denih.gov Preclinical studies have highlighted lasofoxifene's potent antitumor activity in models harboring these specific mutations. nih.govspringermedizin.denih.gov

In xenograft models using MCF7 breast cancer cells engineered to express Y537S and D538G ERα mutations, lasofoxifene demonstrated superior efficacy in inhibiting primary tumor growth compared to fulvestrant (B1683766), a selective estrogen receptor degrader (SERD). jnccn360.orgsermonixpharma.comasco.org This enhanced activity is attributed to lasofoxifene's ability to maintain high-affinity binding to the mutated ERα and stabilize it in an antagonist conformation. nih.govnih.govnih.gov X-ray crystallography has confirmed that lasofoxifene induces an antagonist conformation in both wild-type and Y537S ERα ligand-binding domains. nih.govnih.gov

Furthermore, lasofoxifene was more effective than fulvestrant at inhibiting the growth of tumors derived from MCF7 Y537S explants. asco.org These findings suggest that lasofoxifene's unique interaction with mutant ERα contributes to its potent inhibition of tumor growth in endocrine-resistant breast cancer models. nih.govjnccn360.orgnih.gov

Recent preclinical research has expanded the potential application of lasofoxifene to include aromatase inhibitor (AI)-resistant ER+ breast cancer that does not harbor ESR1 mutations. sermonixpharma.comnih.govnih.gov In a mouse model using letrozole-resistant MCF7 LTLT cells, which have lower ERα and higher HER2 expression but no ESR1 mutations, lasofoxifene demonstrated significant antitumor activity. sermonixpharma.comnih.gov

Preclinical studies using xenograft models have consistently shown lasofoxifene's ability to suppress both primary tumor growth and the development of metastases. sermonixpharma.comresearchgate.netosti.gov In mouse models with MCF7 cells expressing wild-type, Y537S, or D538G ERα, lasofoxifene as a monotherapy was more effective than fulvestrant in inhibiting primary tumor growth and reducing metastases to distant sites, including the lung, liver, bone, and brain. jnccn360.orgsermonixpharma.comnih.gov

The potent inhibition of both primary tumor growth and metastasis is likely due to lasofoxifene's ability to promote an antagonist conformation of the ERα, even in the presence of activating mutations like Y537S. nih.govnih.govosti.gov Histological analysis confirmed a reduction in metastases to the lung and liver in lasofoxifene-treated mice compared to vehicle-treated controls. springermedizin.de In models of letrozole-resistant breast cancer without ESR1 mutations, the combination of lasofoxifene and palbociclib (B1678290) was also associated with significantly fewer bone metastases. sermonixpharma.comnih.gov

Table 2: Comparative Efficacy of Lasofoxifene in Preclinical Breast Cancer Xenograft Models

| Model | Treatment | Effect on Primary Tumor Growth | Effect on Metastasis |

| ESR1 Mutant (Y537S, D538G) | Lasofoxifene Monotherapy | More effective than fulvestrant jnccn360.orgsermonixpharma.com | More effective than fulvestrant in reducing lung and liver metastases jnccn360.orgascopubs.org |

| AI-Resistant (Non-ESR1 Mutated) | Lasofoxifene + Palbociclib | Significant reduction vs. vehicle sermonixpharma.comnih.gov | Significantly fewer bone metastases vs. vehicle sermonixpharma.comnih.gov |

| Data compiled from various xenograft model studies. |

The combination of lasofoxifene with targeted therapies, particularly CDK4/6 inhibitors like palbociclib and abemaciclib, has shown enhanced antitumor activity in preclinical models. sermonixpharma.comonclive.com This approach is based on the rationale that combining endocrine therapy with agents that block cell-cycle progression can lead to improved outcomes. springermedizin.de

In xenograft models of endocrine-resistant breast cancer with ESR1 mutations, adding palbociclib to either lasofoxifene or fulvestrant improved the effectiveness of tumor suppression and metastasis prevention. sermonixpharma.comnih.gov Notably, the combination of lasofoxifene and palbociclib was generally more potent than the fulvestrant-palbociclib combination in inhibiting both primary tumor growth and metastases. sermonixpharma.comascopubs.org

Urogenital Tissue Research in Preclinical Models

Preclinical research on lasofoxifene has also evaluated its effects on urogenital tissues, a key consideration for SERMs due to their potential for varied estrogenic and antiestrogenic activities in different organs. portico.org In ovariectomized rat models, long-term treatment with lasofoxifene did not produce significant uterine hypertrophy, indicating a lack of adverse estrogenic effects on the uterus. oup.com This is a crucial safety feature, distinguishing it from agents like tamoxifen which can have uterine-stimulatory effects. portico.org

Furthermore, some studies suggest that lasofoxifene may have beneficial estrogen-like effects on urogenital atrophy. portico.orgnih.gov This potential benefit could address common issues such as vaginal dryness experienced by postmenopausal women, which can be a side effect of other SERMs. nih.gov While some SERMs have been associated with an increased risk of uterine prolapse and incontinence in clinical trials, lasofoxifene is noted for its unique and potentially positive effects on vaginal tissue. researchgate.net

Effects on Vaginal Mucus Formation and Epithelial Characteristics in Rat Models

Studies in immature ovariectomized rat models have demonstrated the distinct effects of lasofoxifene on vaginal tissue. When administered orally, lasofoxifene has been shown to significantly enhance vaginal mucus formation in a dose-dependent manner. nih.govcapes.gov.br This effect is notable because it occurs without a significant increase in vaginal weight, epithelial cell proliferation, or epithelial thickness, particularly when compared to the effects of 17α-ethinyl estradiol (B170435) and tamoxifen. nih.govcapes.gov.br Lasofoxifene and raloxifene (B1678788) both showed a minimal increase in these proliferative measures. nih.govcapes.gov.br This suggests that lasofoxifene's mechanism for improving vaginal conditions, such as atrophy, is not primarily driven by the widespread cellular proliferation typically associated with estrogens. nih.govnih.gov

The stimulation of vaginal mucus is a key finding, as it points to a beneficial estrogenic effect in the vaginal tissue, which is often a target for therapies addressing vaginal and vulvar atrophy in postmenopausal women. nih.govcapes.gov.br The ability of lasofoxifene to increase mucus production without causing significant hypertrophy distinguishes it from other selective estrogen-receptor modulators (SERMs). nih.govcapes.gov.br

Modulation of Vaginal Estrogen Receptor Beta and Androgen Receptor Levels

A significant finding in the mechanistic studies of lasofoxifene is its unique ability to modulate steroid hormone receptor levels in the vagina of immature ovariectomized rats. nih.gov Research has shown that only lasofoxifene, among the SERMs tested (including raloxifene and tamoxifen), significantly increased the protein levels of both vaginal estrogen receptor beta (ERβ) and the androgen receptor. nih.govcapes.gov.br

In these studies, while 17α-ethinyl estradiol caused a notable decrease in estrogen receptor alpha (ERα), lasofoxifene and the other SERMs did not produce a similar change. nih.govcapes.gov.br Furthermore, all tested SERMs and 17α-ethinyl estradiol led to a fivefold increase in the vaginal progesterone (B1679170) receptor protein. nih.govcapes.gov.br The specific upregulation of ERβ and androgen receptors by lasofoxifene is thought to be a key mechanism behind its ability to stimulate vaginal mucus formation without inducing significant cell proliferation. nih.govnih.gov This distinct molecular profile may contribute to its efficacy in addressing symptoms of vaginal atrophy. nih.gov

Comparative Analysis of Uterine Stimulation with Other SERMs in Animal Models

The uterine effects of lasofoxifene have been compared with other SERMs in various animal models, primarily in ovariectomized rats and mice. In ovariectomized rats, lasofoxifene demonstrated minimal uterine hypertrophic effects at a range of doses. portico.orgtandfonline.com Specifically, doses from 1 to 1000 µg/kg/day did not cause significant uterine hypertrophy. tandfonline.com One study noted a slight, though statistically significant, increase in uterine wet weight at certain doses, but without significant changes to uterine histology. tandfonline.com

When compared directly with other SERMs in ovariectomized mice, lasofoxifene showed a greater increase in uterine wet weight than bazedoxifene (B195308) and raloxifene at a dose of 3.0 mg/kg/day. tandfonline.com In another study in ovariectomized mice, the rank order for antagonizing conjugated estrogen-induced uterine wet weight increase was bazedoxifene being approximately equal to raloxifene, and both being greater than lasofoxifene. nih.gov Bazedoxifene consistently showed the least estrogen receptor agonist activity on the uterus compared to raloxifene and lasofoxifene. oup.com These findings highlight the differential, tissue-specific activities of various SERMs, with lasofoxifene exhibiting some estrogenic activity in the uterus, albeit less than a full estrogen agonist. portico.orgoup.com

Table 1: Comparative Uterine Wet Weight Increase in Ovariectomized Mice Treated with SERMs (3.0 mg/kg/day)

| SERM | Uterine Wet Weight Increase vs. Vehicle Control (%) | Source |

|---|---|---|

| Bazedoxifene | 44 | tandfonline.com |

| Raloxifene | 79 | tandfonline.com |

| Lasofoxifene | 217 | tandfonline.com |

Extraskeletal Preclinical Investigations

Effects on Serum Lipid Profiles in Animal Models

Preclinical studies in animal models have consistently shown that lasofoxifene has a beneficial effect on serum lipid profiles. In ovariectomized female rats, lasofoxifene dose-dependently decreased serum cholesterol levels. portico.org This cholesterol-lowering effect was also observed in aged, intact female rats. nih.gov

The effect extends to male animal models as well. In both orchidectomized and intact aged male rats, lasofoxifene administration led to a decrease in total serum cholesterol. portico.orgoup.com Specifically, in orchidectomized male rats, lasofoxifene at doses of 10 and 100 μg/kg/day significantly reduced total serum cholesterol by 46% and 68%, respectively. oup.com This indicates that lasofoxifene acts as an estrogen agonist on serum lipoproteins in both male and female rats. nih.govoup.com

Table 2: Effect of Lasofoxifene on Total Serum Cholesterol in Orchidectomized Male Rats

| Treatment Group | Dose (µg/kg/day) | % Decrease in Total Serum Cholesterol vs. ORX Control | Source |

|---|---|---|---|

| Lasofoxifene | 10 | 46 | oup.com |

| Lasofoxifene | 100 | 68 | oup.com |

Computational and Structural Biology of Lasofoxifene Hydrochloride

High-Resolution X-ray Crystallography of Lasofoxifene-Estrogen Receptor Complexes

X-ray crystallography has provided atomic-level insights into how lasofoxifene (B133805) binds to both wild-type and mutant forms of ERα, revealing the structural basis for its potent antiestrogenic activity.

The crystal structure of the human ERα LBD in complex with lasofoxifene has been determined at a resolution of 2.0 Å. nih.govrcsb.org This analysis reveals that lasofoxifene, like other selective estrogen receptor modulators (SERMs), binds within the ligand-binding pocket of the receptor. nih.gov A key feature of this binding is the reorientation of the C-terminal helix, known as helix 12 or the activation function 2 (AF-2) helix. nih.govrcsb.org

In an agonist-bound state, helix 12 folds over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins, which are essential for transcriptional activation. nih.gov Lasofoxifene binding sterically displaces helix 12 from this agonist conformation. nih.govrcsb.org It achieves this by occupying the space that would normally be filled by the side chain of residue Leu540. rcsb.org This displacement prevents the formation of a functional coactivator binding site, thereby inhibiting the receptor's activity. nih.govrcsb.org

Key interactions between lasofoxifene and the wild-type ERα LBD include:

A well-defined salt bridge between the basic nitrogen of lasofoxifene and the carboxylate side chain of Asp351. nih.govrcsb.org This interaction is thought to contribute to the antiestrogenic effects of the compound. nih.govrcsb.org

Modulation of the conformation of residues in helix 11, specifically His524 and Leu525. rcsb.org

X-ray crystallography data shows that lasofoxifene stabilizes an antagonist conformation in the wild-type ERα LBD. osti.govnih.govresearchgate.net

Interactive Table 1: Crystallographic Data for Lasofoxifene-Wild-Type ERα Complex

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 2OUZ | rcsb.org |

| Resolution | 2.0 Å | nih.govrcsb.org |

| R-value | Not specified | |

| R-free | Not specified | |

| Space Group | Not specified |

Structural Insights from Mutant Estrogen Receptor Alpha Complexes (e.g., Y537S)

Mutations in the ERα LBD, such as Y537S, can lead to resistance to endocrine therapies. nih.govnih.gov The Y537S mutation, in particular, results in a constitutively active receptor that promotes tumor growth even in the absence of estrogen. nih.gov

Structural studies have been crucial in understanding how lasofoxifene can overcome this resistance. nih.gov X-ray crystal structures of lasofoxifene in complex with the Y537S mutant ERα LBD have been determined (PDB ID: 6VGH). nih.govresearchgate.net These structures reveal that lasofoxifene binds to the Y537S mutant in a manner that is remarkably similar to its binding to the wild-type receptor. nih.gov

Despite the mutation, lasofoxifene effectively stabilizes an antagonist conformation of the Y537S LBD. osti.govnih.govresearchgate.net It maintains its high binding affinity for the Y537S mutant, in contrast to other SERMs and selective estrogen receptor downregulators (SERDs) which show a 5- to 10-fold decrease in affinity. nih.gov This sustained high-affinity binding is a key factor in its potent anti-tumor activity against tumors harboring this mutation. nih.gov

High-resolution crystal structures show that molecules like lasofoxifene, which promote a deeply buried helix 12 antagonist conformation, exhibit the most significant transcriptional suppression in breast cancer cells with the Y537S mutation. rcsb.orgnih.govbiorxiv.org This indicates that enforcing a wild-type-like antagonist conformation is a successful strategy for combating resistance caused by this mutation. biorxiv.org

Interactive Table 2: Comparative Binding Affinity of Lasofoxifene

| ERα Status | Relative Binding Affinity | Reference |

|---|---|---|

| Wild-Type | High | nih.gov |

| Y537S Mutant | High (maintained) | nih.gov |

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking studies complement experimental data by providing a dynamic view of ligand-receptor interactions and predicting binding affinities. nih.govresearchgate.net These computational techniques have been employed to investigate the binding of lasofoxifene to both wild-type and mutant ERα. nih.gov

Software such as AutoDock Vina and the Desmond software package have been used to perform docking and molecular dynamics (MD) simulations. nih.govui.ac.id These studies help to visualize the binding poses of lasofoxifene within the ERα ligand-binding pocket and to quantify the energetic contributions of various interactions. nih.govresearchgate.net

For instance, docking studies with the Y537S mutant ERα model have been used to predict changes in ligand-receptor affinity and to understand the impact of additional mutations. nih.gov The MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method can be used in conjunction with MD simulations to calculate the binding free energy, providing a more quantitative measure of binding stability. researchgate.net These computational approaches are valuable for understanding the subtle differences in how various ligands interact with the receptor and for guiding the design of new, more potent inhibitors. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Elucidation and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for lasofoxifene are not extensively detailed in the provided context, the principles of QSAR are highly relevant to the development and understanding of SERMs. acs.orgscite.ai

The development of SERMs like lasofoxifene has been guided by the concept of "functional allostery," which posits that the ligand's structure dictates the conformational shape of the ER-ligand complex, which in turn determines its pharmacological activity. duke.edu This concept is a foundational principle of QSAR in the context of nuclear receptors.

QSAR studies for SERMs generally involve:

Descriptor Calculation: Quantifying various physicochemical properties of the molecules (e.g., hydrophobicity, electronic properties, steric parameters).

Model Building: Using statistical methods to correlate these descriptors with biological activity (e.g., binding affinity, transcriptional antagonism).

Model Validation: Testing the predictive power of the model using an external set of compounds.

Such models can be used to virtually screen large compound libraries to identify novel SERMs with desired activity profiles, such as enhanced antagonism in mutant ERα contexts. acs.org The insights gained from the crystal structures of lasofoxifene bound to ERα provide crucial data for building more accurate and predictive QSAR models for the next generation of endocrine therapies. scite.ai

Advanced Analytical Methodologies for Lasofoxifene Hydrochloride Research

Quantitative and Qualitative Analysis in Biological Matrices

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Lasofoxifene (B133805) is fundamental to its research. Advanced spectrometric methods are indispensable for detecting and quantifying the parent compound and its various metabolites in complex biological samples such as plasma, urine, and bile.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for drug metabolite profiling due to its high sensitivity, selectivity, and speed. mdpi.com It is extensively used for the quantitative and qualitative analysis of Lasofoxifene and its metabolites in various biological matrices. nih.govnih.gov

Research involving the administration of radiolabeled [¹⁴C]Lasofoxifene to rats and monkeys has demonstrated the power of LC-MS/MS in metabolic studies. nih.gov These investigations revealed that Lasofoxifene is extensively metabolized, with no unchanged drug detected in urine or bile. nih.gov In fact, metabolites accounted for over 78% of the circulating radioactivity based on area-under-the-curve (AUC) values. nih.gov A total of 22 distinct metabolites were tentatively identified using LC-MS/MS, highlighting the complexity of its biotransformation. nih.gov The primary circulating drug-related entities in both rats and monkeys were identified as unchanged Lasofoxifene and its glucuronide conjugate (M7). nih.gov However, the metabolic profiles showed notable species-specific differences; for instance, a catechol metabolite (M21) and its sulfate (B86663) conjugate (M10) were unique to monkeys. nih.gov

The primary metabolic pathways for Lasofoxifene, elucidated through these LC-MS/MS studies, are summarized below. nih.gov

Table 1: Identified Metabolic Pathways of Lasofoxifene

| Pathway | Description |

|---|---|

| Hydroxylation | Addition of a hydroxyl group at the tetraline ring. |

| Aromatic Hydroxylation | Addition of a hydroxyl group at the aromatic ring attached to the tetraline structure. |

| Methylation | Methylation of catechol intermediates, a reaction catalyzed by catechol-O-methyl transferase. |

| Oxidation | Oxidation occurring at the pyrrolidine (B122466) ring. |

| Direct Conjugation | Conjugation of the parent molecule or its metabolites with glucuronic acid. |

| Direct Conjugation | Conjugation of the parent molecule or its metabolites with sulfuric acid. |

Data sourced from studies on rat and monkey metabolism. nih.gov

While LC-MS/MS is excellent for quantification and initial identification, High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides a higher degree of confidence in structural elucidation. nih.govijpras.com The key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically with an error of less than 5 parts per million). jmchemsci.com This precision allows for the determination of an ion's elemental formula, which is a critical step in identifying unknown metabolites. ijpras.com

In the context of Lasofoxifene research, HRMS is invaluable for:

Confirming Molecular Formulas: Distinguishing between different metabolites that may have the same nominal mass but different elemental compositions.

Structural Elucidation: Providing accurate mass data for both the parent ion and its fragment ions, which helps in piecing together the metabolite's structure.

Non-Targeted Screening: Detecting unexpected metabolites that would be missed by targeted LC-MS/MS methods. nih.gov Data processing techniques like mass defect filtering (MDF) can be applied to HRMS data to selectively highlight potential metabolites from the complex background of endogenous molecules. nih.gov

For example, in a study of Lasofoxifene derivatives, HRMS was used to confirm the identity of the synthesized compounds, with a calculated mass for C25H30NO3 [M+NH4+] of 392.2226 and a found mass of 392.2222, demonstrating the high accuracy of the technique. elifesciences.org

In Vitro and Live Cell Assay Development for Estrogen Receptor Function

To understand the mechanism of action of Lasofoxifene as a SERM, it is essential to characterize its direct interaction with the estrogen receptor (ER) and its subsequent effects on cellular function.

Competitive ligand-binding assays are a fundamental tool for determining the affinity of a compound for its receptor. These assays measure how effectively Lasofoxifene competes with a radiolabeled ligand, typically estradiol (B170435) (E2), for binding to the ER ligand-binding domain (LBD). The results are often expressed as an inhibition constant (Ki).

Studies have shown that Lasofoxifene binds with high affinity to the estrogen receptor alpha (ERα). springermedizin.dedrugbank.comresearchgate.net Its binding affinity is comparable to that of the natural ligand, estradiol, and other clinically relevant SERMs. springermedizin.de However, the affinity is moderately reduced for common drug-resistant ERα mutants, such as Y537S and D538G. springermedizin.de

Table 2: Comparative Binding Affinities (Ki) for Wild-Type and Mutant ERα Ligand-Binding Domain (LBD)

| Compound | WT ERα LBD (Ki, nM) | Y537S ERα LBD (Ki, nM) | D538G ERα LBD (Ki, nM) |

|---|---|---|---|

| Lasofoxifene | 0.21 ± 0.06 | 2.34 ± 0.60 | 2.19 ± 0.24 |

| Estradiol (E2) | 0.22 ± 0.11 (Kd) | - | - |

| 4-Hydroxytamoxifen (B85900) (4-OHT) | 0.12 ± 0.003 | 2.64 ± 0.40 | 2.29 ± 0.80 |

| Fulvestrant (B1683766) | 0.13 ± 0.03 | 3.68 ± 0.77 | 5.06 ± 1.16 |

Ki represents the inhibition constant, and a lower value indicates higher binding affinity. Kd represents the dissociation constant. Data from competitive ligand binding assays. springermedizin.de